Anticancer agent 136
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H50N6O8 |
|---|---|
Molecular Weight |
742.9 g/mol |
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-[[1-[(E)-3-phenylprop-2-enyl]triazol-4-yl]methylamino]-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C40H50N6O8/c1-24-18-30-35(42-22-29-23-46(45-44-29)17-11-15-28-13-8-7-9-14-28)32(47)21-31(37(30)49)43-39(50)25(2)12-10-16-33(52-5)38(54-40(41)51)27(4)20-26(3)36(48)34(19-24)53-6/h7-16,20-21,23-24,26,33-34,36,38,42,48H,17-19,22H2,1-6H3,(H2,41,51)(H,43,50)/b15-11+,16-10-,25-12+,27-20+/t24-,26+,33+,34+,36-,38+/m1/s1 |
InChI Key |
HPHGBUWCYWPRLF-SQIJLRSRSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC3=CN(N=N3)C/C=C/C4=CC=CC=C4)/C)OC)OC(=O)N)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC3=CN(N=N3)CC=CC4=CC=CC=C4)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
Current Paradigms in Anticancer Drug Discovery and Development Research
The development of new anticancer drugs is a multifaceted process that has evolved significantly over the decades. Modern drug discovery paradigms are increasingly shifting from traditional cytotoxic agents to more targeted therapies. This involves identifying specific molecular targets that are crucial for cancer cell proliferation and survival. The process typically begins with target identification and validation, followed by high-throughput screening of chemical libraries to identify lead compounds.
Subsequent steps involve lead optimization through medicinal chemistry to enhance potency and reduce toxicity, followed by extensive preclinical evaluation in cell culture models (in vitro) and animal models (in vivo). This rigorous preclinical assessment is crucial for determining a compound's potential for further development into a clinical candidate.
Rationale for Academic Investigation of Novel Anticancer Agents: Focus on Anticancer Agent 136
Academic research plays a pivotal role in the initial stages of drug discovery, often exploring novel mechanisms and chemical scaffolds that may not be pursued by the pharmaceutical industry. The investigation into "Anticancer agent 136" is a prime example of such academic inquiry. The rationale for its study likely stems from initial screenings or computational models that suggested potential bioactivity against cancer cells.
A key aspect of the research into this agent involves its evaluation against specific cancer cell lines. For instance, "this compound" has been studied for its effects on MADMB-231 cells, a well-established human breast cancer cell line. targetmol.cn This particular cell line is often used in cancer research because it is a model for triple-negative breast cancer, a particularly aggressive form of the disease with limited treatment options. The investigation of novel agents like compound 136 in such models is driven by the urgent need for new therapeutic strategies for difficult-to-treat cancers.
Overview of Scientific Methodologies Applied in Anticancer Agent 136 Research
Synthetic Methodologies for this compound and its Analogues
The synthesis of "this compound" and related geldanamycin (B1684428) analogues has evolved from classical total synthesis of the parent compound to modern, highly efficient semi-synthetic methods that allow for rapid diversification and optimization of its structure.
Modern and Sustainable Synthetic Strategies for this compound
Modern synthetic efforts have largely focused on semi-synthetic modifications of geldanamycin, which is readily available through fermentation of Streptomyces hygroscopicus. atlasgeneticsoncology.orgrsc.org This approach is more efficient and sustainable for generating a library of analogues. The C17-methoxy group of geldanamycin is a key site for modification, as it behaves like a vinylogous ester and is susceptible to nucleophilic substitution. researchgate.netnih.gov
The synthesis of "this compound," a C17-triazole analogue, is a prime example of a modern synthetic strategy, often employing copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." researchgate.netmdpi.com This reaction allows for the efficient and specific formation of a stable triazole ring, linking the geldanamycin scaffold to a wide variety of functional groups. The general strategy involves the initial synthesis of a C17-alkyne or C17-azide derivative of geldanamycin. For instance, 17-propargylamine-17-demethoxygeldanamycin can be prepared by reacting geldanamycin with propargylamine. mdpi.com This alkyne derivative can then be reacted with a diverse range of organic azides via CuAAC to generate a library of C17-triazole analogues. researchgate.netnih.gov This modular approach allows for the rapid exploration of structure-activity relationships.
Another sustainable approach is mutasynthesis, where a genetically engineered strain of S. hygroscopicus, blocked in the biosynthesis of the natural starter unit 3-amino-5-hydroxybenzoic acid (AHBA), is fed with synthetic analogues of AHBA. rsc.orgnih.gov This has led to the production of novel geldanamycin derivatives with modifications in the benzoquinone core. rsc.orgmdpi.com
Synthesis of Novel Derivatives and Hybrid Molecules of this compound
Beyond the C17-triazole modifications, a plethora of other novel derivatives and hybrid molecules of geldanamycin have been synthesized to improve its pharmacological profile. Modifications at the C17 position have been extensively explored, leading to the development of analogues like 17-AAG (tanespimycin) and 17-DMAG (alvespimycin) through the substitution of the methoxy (B1213986) group with various amines. atlasgeneticsoncology.orgmdpi.com These modifications have been shown to reduce the hepatotoxicity associated with the parent compound. mdpi.com
Hybrid molecules have also been designed to target Hsp90 to specific cancer cells or to induce its degradation. For example, a geldanamycin-estradiol hybrid was synthesized to selectively target estrogen receptor-positive breast cancer cells. mdpi.com More recently, the development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a novel strategy. A geldanamycin-based PROTAC was created by linking a pomalidomide (B1683931) molecule (a recruiter of the cereblon E3 ubiquitin ligase) to the C17 position of geldanamycin via a PEG linker. mdpi.com This hybrid molecule was effective in inducing the degradation of Hsp90α and Hsp90β. mdpi.com
Modifications to other parts of the geldanamycin structure, such as the ansa-bridge and the C19 position of the benzoquinone ring, have also been investigated. nih.govnih.govresearchgate.net While modifications to the ansa-bridge generally lead to a decrease in anticancer potency, substitutions at the C19 position have been shown to reduce toxicity. mdpi.comnih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound
Structure-activity relationship (SAR) studies have been crucial in understanding how the chemical structure of geldanamycin and its analogues, including "this compound," influences their biological activity. These studies have helped to identify the key structural features required for Hsp90 inhibition and anticancer effects.
Identification of Essential Pharmacophoric Features for Anticancer Activity
The essential pharmacophoric features of geldanamycin-based Hsp90 inhibitors are centered around the ansa-macrocycle and the benzoquinone (or hydroquinone) core. The ansa-bridge is crucial for maintaining the correct conformation for binding to the N-terminal domain of Hsp90. nih.gov The benzoquinone ring is also a key element, with its reduced hydroquinone (B1673460) form showing a higher affinity for Hsp90. mdpi.com The hydroquinone is able to form additional hydrogen bonds with key amino acid residues, such as D93, in the ATP-binding pocket of Hsp90. mdpi.comscirp.org
The C17 position has been identified as a critical site for modification without abolishing activity. atlasgeneticsoncology.org The ability to introduce a variety of substituents at this position has been instrumental in developing analogues with improved properties. For C17-triazole analogues like "this compound," the triazole ring itself and the attached substituent can engage in additional interactions with the protein, potentially enhancing binding affinity and selectivity. researchgate.net Docking studies have suggested that the triazole arm can form intermolecular interactions with residues such as D57 or Y61 of Hsp90. researchgate.net The carbamate (B1207046) group at the C7 position is also important, as it participates in a network of hydrogen bonds within the Hsp90 binding site. nih.gov
Correlation Between Structural Modifications and Biological Potency of this compound
A clear correlation exists between specific structural modifications of geldanamycin and the resulting biological potency.
C17-Substitutions: The nature of the substituent at the C17 position significantly impacts the anticancer activity. For the C17-triazole analogues, the properties of the "cap" on the triazole arm are critical. A study on 35 different C17-triazole congeners revealed that derivatives with a C17-triazole-benzyl-halogen arm exhibited high anticancer potency, with IC50 values in the sub-micromolar range, which was higher than that of the parent geldanamycin. researchgate.netnih.gov The lipophilicity of these compounds was also found to be a key factor, with optimal clogP values ranging from 2.7 to 3.1. researchgate.net Another derivative bearing a C17-triazole-cinnamyl arm showed a very low dissociation constant (Kd) for Hsp90, indicating strong binding. researchgate.netnih.gov
Data Table: Anticancer Activity of C17-Triazole Geldanamycin Analogues
| Compound | C17-Substituent | Cancer Cell Line | IC50 (µM) |
| Geldanamycin | -OCH3 | SKBR-3 | 0.58-0.64 |
| Congener 14 | -triazole-benzyl-halogen | SKBR-3 | 0.23-0.41 |
| Congener 15 | -triazole-benzyl-halogen | SKOV-3 | 0.23-0.41 |
| Congener 16 | -triazole-benzyl-halogen | PC-3 | 0.23-0.41 |
| Congener 22 | -triazole-cinnamyl | Not specified | Not specified |
Data sourced from a study on C17-triazole geldanamycin congeners. researchgate.netnih.gov
Ansa-Bridge and Core Modifications: Generally, modifications that restrict the flexibility of the ansa-bridge have been found to decrease anticancer potency. nih.gov This highlights the importance of the conformational flexibility of the macrocycle for effective binding to Hsp90. The atropisomerism of the lactam group within the ansa-bridge is also crucial for binding, with the cis-lactam conformation being the active form that binds to Hsp90. rsc.org
C19-Substitutions: Introducing substituents at the C19 position has been shown to reduce the toxicity of geldanamycin analogues. researchgate.net This is thought to be due to the suppression of Michael addition reactions with cellular nucleophiles like glutathione (B108866) at this position. nih.gov However, this often comes at the cost of reduced growth-inhibitory potency compared to the 19-unsubstituted parent compounds. mdpi.com
A comprehensive review of scientific literature indicates that "this compound" is not a specific chemical compound. The designation " sec.gov" as seen in various research articles is a citation marker used to reference the 136th source in that paper's bibliography. The actual substance or study being cited varies from one publication to another, meaning there is no single entity known as "this compound."
This is a common practice in scientific writing where numbers in brackets are used to direct readers to the original source of the information. For instance:
One review on natural small molecules cites studies on γ-terpinene as having anticancer properties, with one of these references being marked as sec.gov. jofamericanscience.org
Another article discussing cyclin-dependent kinase (CDK) inhibitors uses the citation " sec.gov" in the context of a compound abbreviated as BA-j , which is suggested as a potential anticancer agent due to its regulation of reactive oxygen species (ROS). semanticscholar.org
A study on marine invertebrate extracts uses " sec.gov" to support the general statement that a desirable feature for any new candidate anticancer agent is the ability to induce cell death.
As the term "this compound" does not refer to a distinct molecule, it is not possible to provide a detailed scientific article on its synthetic chemistry, stereochemistry, or other specific properties as requested in the outline. The subject of the query is based on a misinterpretation of scientific citation formatting.
Target Identification and Validation for this compound (gamma-terpinene)
The precise molecular targets of gamma-terpinene (B192506) are still under active investigation. However, a combination of computational and experimental studies has begun to shed light on its potential protein interactions and enzymatic effects.
Currently, there is limited specific research available that has utilized comprehensive proteomic or genomic profiling to create a complete map of gamma-terpinene's molecular targets. Such "omics" approaches, which analyze the entire set of proteins (proteomics) or genes (genomics) in a cell, are powerful tools for unbiased target discovery. nih.govnih.govbiorxiv.org While these methods have been employed to identify targets for other natural compounds, their application to gamma-terpinene is not yet extensively documented in publicly available literature. Future studies employing techniques like thermal proteome profiling (TPP) or chemical proteomics could provide a more detailed landscape of the proteins that directly bind to gamma-terpinene within cancer cells. tandfonline.com
While a definitive and exhaustive list of direct targets is yet to be established, in silico molecular docking studies have provided predictions about potential protein interactions. These computational models suggest that gamma-terpinene may have an affinity for antioxidant enzymes such as catalase and glutathione reductase. researchgate.net Another study using computer simulations identified potential binding locations for gamma-terpinene on various functional domains of the spike protein of coronaviruses, showcasing its ability to interact with protein surfaces. nih.gov
Regarding nucleic acids, some research has indicated that gamma-terpinene can protect DNA from oxidative damage induced by free radicals. medchemexpress.com However, there is currently no strong evidence to suggest that it directly binds to specific DNA or RNA structures as its primary mode of anticancer action. Its protective effects on DNA are more likely a consequence of its antioxidant and radical-scavenging properties. medchemexpress.comnih.gov
Gamma-terpinene has been shown to modulate the activity of several key enzymes involved in inflammation and cell signaling. One notable effect is its influence on the cyclooxygenase-2 (COX-2) enzyme, which is often upregulated in cancer and contributes to inflammation and cell proliferation. Furthermore, in silico and in vivo studies have demonstrated that gamma-terpinene can interact with and enhance the activity of the antioxidant enzyme catalase. researchgate.net This modulation of enzyme activity is a crucial aspect of its biological effects.
Interactive Data Table: Predicted and Observed Enzyme Interactions of gamma-terpinene
| Enzyme | Interaction Type | Method of Identification | Implication in Cancer |
| Catalase | Activation/Affinity | In silico docking, in vivo assays researchgate.net | Reduces oxidative stress |
| Glutathione Reductase | Affinity | In silico docking researchgate.net | Contributes to antioxidant defense |
| Cyclooxygenase-2 (COX-2) | Modulation | Inferred from downstream effects | Reduces inflammation |
Modulation of Key Cellular Signaling Pathways by this compound (gamma-terpinene)
Gamma-terpinene exerts significant anticancer effects by intervening in critical signaling pathways that govern cell growth, proliferation, and survival.
A key aspect of gamma-terpinene's anticancer activity is its ability to halt the proliferation of cancer cells. Studies on melanoma cells have shown that gamma-terpinene can significantly inhibit DNA synthesis, leading to an arrest of the cell cycle in the G0/G1 phase. This prevents the cells from replicating their DNA and dividing. The compound has been observed to reduce the proliferation of B16-F10 melanoma tumor cells and decrease the mitotic index in dividing plant meristematic cells, further confirming its antiproliferative effects. researchgate.netresearchgate.net While the precise growth factor pathways it targets are still being elucidated, its ability to stop cell cycle progression is a critical mechanism.
Gamma-terpinene is a potent inducer of apoptosis, or programmed cell death, in cancer cells. In human melanoma cells, it has been shown to strongly trigger the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. The activation of caspase-3 leads to the systematic dismantling of the cell, a hallmark of apoptosis. This pro-apoptotic effect is further supported by the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.
While the direct effects of gamma-terpinene on autophagy are less clear, a closely related monoterpene, terpinen-4-ol, has been shown to induce both apoptosis and autophagy in human leukemia cells. This suggests that compounds within this family may have the ability to trigger multiple forms of programmed cell death.
Interactive Data Table: Effects of gamma-terpinene on Cell Fate
| Cellular Process | Cancer Cell Line | Key Molecular Effect | Outcome |
| Cell Proliferation | Melanoma (A-2058) | Inhibition of DNA synthesis | Cell cycle arrest at G0/G1 |
| Apoptosis | Melanoma (A-2058) | 4.91-fold increase in Caspase-3 activity | Induction of programmed cell death |
| Proliferation | Melanoma (B16-F10) | IC50 value of 38.19 µM researchgate.netresearchgate.net | Reduced cell proliferation researchgate.netresearchgate.net |
Perturbation of Cell Cycle Regulatory Networks
SJG-136 exerts a significant influence on the cell cycle, inducing arrest at different phases, which is a critical component of its anticancer activity. The specific effects on the cell cycle can be dependent on the concentration and duration of exposure to the agent.
In studies using the HCT 116 human colon cancer cell line, exposure to SJG-136 resulted in distinct cell cycle perturbations. A short, high-concentration exposure (50 nmol/L for 1 hour) led to a pronounced S phase arrest observed 8 hours after exposure. Subsequently, the cells progressed to a G2-M arrest at 24 hours, with 68% of cells in this phase compared to 24% in control cells, before re-entering the G0/G1 phase at 48 hours. nih.gov In contrast, a prolonged, low-concentration exposure (1 nmol/L for 24 hours) induced a more limited S phase arrest followed by a delayed accumulation of cells in the G2-M phase, which peaked at 48 hours. nih.gov
The induction of cell cycle arrest is linked to the activation of DNA damage signaling pathways. The S phase arrest observed with short, high-concentration exposure correlates with the early formation of γH2AX foci, a marker of DNA double-strand breaks, and greater phosphorylation of the checkpoint kinases Nbs1 and Chk1. nih.govresearchgate.net The delayed G2-M arrest is associated with the activation of p53 and a subsequent increase in p21 levels, a cyclin-dependent kinase inhibitor known to play a role in G2-M arrest. nih.gov Interestingly, in B-cell chronic lymphocytic leukemia (B-CLL) cells, SJG-136's cytotoxic effects appear to be independent of p53, suggesting that the agent can circumvent common resistance mechanisms involving p53 mutations. aacrjournals.orgresearchgate.net
| Exposure Condition | Primary Cell Cycle Effect | Timing of Effect | Key Molecular Events |
|---|---|---|---|
| 50 nmol/L for 1 hour | S phase arrest, followed by G2-M arrest | S phase arrest at 8 hours; G2-M arrest at 24 hours | Early γH2AX foci formation, phosphorylation of Nbs1 and Chk1 |
| 1 nmol/L for 24 hours | Limited S phase arrest, followed by delayed G2-M arrest | G2-M arrest peaks at 48 hours | Delayed Nbs1 phosphorylation, reduced and delayed p53 activation |
Influence on Angiogenesis and Metastasis-Related Pathways (at the cellular level)
While the primary mechanism of SJG-136 is DNA damage, some research suggests it may also impact pathways related to metastasis. One study identified SJG-136 as a significant inhibitor of Src kinase activity. researchgate.net Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, migration, and invasion, all of which are critical processes in metastasis. The inhibition of Src by SJG-136 was shown to suppress lung cancer cell proliferation, clonogenicity, invasion, and migration in vitro. researchgate.net The downstream signaling pathways affected by Src inhibition include FAK, paxillin, p130Cas, PI3K, AKT, and MEK. researchgate.net
However, detailed studies specifically elucidating the broader effects of SJG-136 on angiogenesis—the formation of new blood vessels—are limited in the publicly available scientific literature. While the inhibition of key metastatic processes like invasion and migration is documented, a comprehensive profile of its influence on the complex signaling networks governing angiogenesis has not been extensively characterized.
Subcellular Localization and Interaction Dynamics of this compound
The efficacy of SJG-136 is intrinsically linked to its ability to reach its primary target within the cancer cell: the genomic DNA housed in the nucleus.
Pharmacokinetic studies from clinical trials have provided insights into the systemic distribution of SJG-136, noting that there is no significant accumulation of the drug in plasma with repeated dosing. nih.gov However, specific studies detailing the intracellular distribution and accumulation profiles of SJG-136 within cancer cells are not extensively available. The lipophilic nature of the molecule would suggest an ability to cross cell membranes, a prerequisite for reaching its intracellular target. The rapid formation of DNA adducts within an hour of administration in vivo suggests efficient cellular uptake and nuclear localization. nih.gov
The primary site of action for SJG-136 is the cell nucleus, where it interacts directly with DNA. nih.govresearchgate.net High-field NMR studies have confirmed the localization of SJG-136 within the minor groove of the DNA helix. researchgate.netdntb.gov.ua This targeted interaction within the nucleus is the trigger for the subsequent DNA damage response and cell cycle arrest.
There is a lack of specific research in the available literature detailing direct interactions of SJG-136 with other organelles, such as the mitochondria. While the induction of apoptosis by SJG-136 involves the activation of caspase-9, which is part of the intrinsic, mitochondria-mediated apoptotic pathway, this is likely a downstream consequence of the nuclear DNA damage rather than a direct interaction of the drug with mitochondria. aacrjournals.orgresearchgate.net
SJG-136 is a rationally designed DNA minor groove interstrand cross-linking agent. nih.govnih.govnih.gov Its unique chemical structure allows it to bind covalently and with high sequence specificity to DNA. aacrjournals.orgresearchgate.net The two reactive imine moieties of the SJG-136 molecule interact with the N-2 positions of guanine (B1146940) bases on opposite strands of the DNA. nih.govaacrjournals.org It has a preference for 5'-purine-GATC-pyrimidine sequences, spanning approximately six base pairs. nih.govnih.gov This binding occurs within the minor groove, causing minimal distortion of the DNA helix, which may contribute to the persistence of the adducts as they are less likely to be recognized by cellular repair machinery. nih.govaacrjournals.org
The binding of SJG-136 to DNA results in the formation of several types of adducts:
Interstrand cross-links: Covalent bonds formed between guanines on opposite DNA strands. researchgate.netaacrjournals.org This is the primary and most cytotoxic lesion induced by SJG-136.
Intrastrand cross-links: Covalent bonds formed between two guanines on the same DNA strand, particularly at Pu-GATG-Py and Pu-GAATG-Py sequences. researchgate.netaacrjournals.org
Monoalkylated adducts: In instances where a second guanine is not available for cross-linking, SJG-136 can form a covalent bond with a single guanine residue. researchgate.netaacrjournals.org
Preclinical Efficacy Studies of Anticancer Agent 136 in Cancer Models Mechanistic Focus
In Vitro Anticancer Activity in Cancer Cell Lines
The in vitro activity of Anticancer agent 136 has been demonstrated across a broad spectrum of human cancer cell lines, revealing potent antiproliferative and cytotoxic effects at low nanomolar and even sub-nanomolar concentrations. aacrjournals.orgnih.gov
Comprehensive Assessment of Antiproliferative and Cytostatic Effects
The antiproliferative activity of this compound was comprehensively evaluated in the National Cancer Institute (NCI) 60-cell line screen. nih.gov The agent demonstrated potent and broad-spectrum activity, with a mean 50% growth inhibition (GI50) concentration of 7.4 nmol/L across the panel, with values ranging from 0.14 to 320 nmol/L. nih.govsemanticscholar.org In sensitive cell lines, total growth inhibition (TGI) and 50% lethality (LC50) were achieved with concentrations as low as 0.83 nmol/L and 7.1 nmol/L, respectively. nih.gov
Further studies have confirmed this high potency in various cancer types. For instance, in several colon cancer cell lines, including HCT-116, HT-29, and SW620, the IC50 values were in the 0.1–0.3 nM range. nih.gov Growth inhibition in particularly sensitive cell lines such as NCI-H522 (non-small cell lung), HL-60 (leukemia), and Molt-4 (leukemia) was achieved at subnanomolar concentrations. aacrjournals.orgnih.gov The agent's activity is also notable in cell lines resistant to other DNA-interactive drugs, such as cisplatin-resistant human ovarian cancer cell lines. aacrjournals.orgnih.gov
Concentration x time (c x t) exposure assays have shown that the anticancer activity of this compound is both time- and concentration-dependent. aacrjournals.org Brief exposures to nanomolar concentrations or longer exposures to sub-nanomolar concentrations can produce significant cytostatic and cytotoxic effects. aacrjournals.org However, resistance has been observed in cell lines that express high levels of P-glycoprotein (mdr-1), such as the HCT-8 and HCT-15 colon cancer lines, which showed higher IC50 values (2.3 and 3.7 nM, respectively). nih.gov
| Cell Line | Cancer Type | Activity Metric | Concentration (nM) | Reference |
|---|---|---|---|---|
| NCI-60 Panel (Mean) | Various | GI50 | 7.4 | nih.gov |
| NCI-60 Panel (Range) | Various | GI50 | 0.14 - 320 | nih.gov |
| Sensitive Cell Lines | Various | TGI | as low as 0.83 | nih.gov |
| Sensitive Cell Lines | Various | LC50 | as low as 7.1 | nih.gov |
| HCT-116 | Colon | IC50 | 0.1 - 0.3 | nih.gov |
| HT-29 | Colon | IC50 | 0.1 - 0.3 | nih.gov |
| SW620 | Colon | IC50 | 0.1 - 0.3 | nih.gov |
| HCT-15 (P-gp expressing) | Colon | IC50 | 3.7 | nih.gov |
| A549 | Lung | GI50 | ~14 | researchgate.net |
| NCI-H522 | Lung | GI50 | Subnanomolar | nih.gov |
| B-CLL (Mean) | Leukemia | LD50 | 9.06 | nih.gov |
Analysis of Cell Viability and Clonogenic Survival
The potent antiproliferative effects of this compound translate to a significant reduction in cell viability and the ability of cancer cells to form colonies, a measure of reproductive integrity. ubitweb.deresearchgate.net The clonogenic survival assay is a gold-standard method to determine the capacity of a single cell to proliferate indefinitely and form a colony. ubitweb.deresearchgate.net Studies have shown that this compound effectively inhibits the clonogenicity of lung cancer cells. researchgate.net
The agent's impact on viability is highlighted by its low LD50 (lethal dose for 50% of cells) value of 9.06 nmol/L in primary tumor cells from B-cell chronic lymphocytic leukemia (B-CLL) patients. nih.gov This demonstrates a potent cell-kill capacity. The loss of clonogenic potential is a direct consequence of the extensive and persistent DNA damage induced by the agent, which, if not repaired, prevents the sustained cell division required for colony formation.
Mechanistic Biomarker Analysis in Cell Culture Models
The primary molecular mechanism of this compound is the formation of DNA interstrand cross-links (ICLs). nih.gov These ICLs are formed rapidly within cells and are notably persistent compared to those produced by conventional cross-linking agents like nitrogen mustards. nih.gov This persistence is thought to contribute to the agent's high potency.
The formation of these DNA adducts triggers a cellular DNA damage response (DDR). A key pharmacodynamic biomarker of this response is the phosphorylation of the histone variant H2AX to form γ-H2AX, which accumulates at sites of DNA double-strand breaks that arise during the processing of ICLs. nih.gov In vitro studies in AGO cancer cells and human lymphocytes showed that the γ-H2AX response to this compound is delayed, reaching a peak 24 hours after treatment. nih.gov This suggests that the DDR is activated as the cell attempts to repair the persistent DNA lesions.
Mechanistic studies in B-CLL cells have revealed that the cytotoxic activity of this compound appears to be independent of the p53 tumor suppressor protein. nih.gov Unlike the conventional cross-linking agent chlorambucil, this compound did not induce the phosphorylation of p53 or the upregulation of its downstream target, GADD45. nih.gov This suggests that the DNA adducts formed by this compound may not be efficiently recognized or processed by p53-mediated DNA excision repair pathways, allowing the agent to circumvent a common mechanism of drug resistance. nih.gov The induced cell death is apoptotic and involves the activation of caspase-3, partially through the caspase-9-mediated intrinsic pathway. nih.gov
In Vivo Studies in Murine Xenograft and Syngeneic Cancer Models
The potent in vitro activity of this compound has been successfully translated into significant in vivo efficacy in a wide array of human tumor xenograft models. aacrjournals.org These models, where human cancer cells are implanted into immunocompromised mice, are crucial for preclinical evaluation of anticancer drugs. semanticscholar.org
Evaluation of Tumor Growth Inhibition and Regression (Mechanistic Endpoints)
This compound has demonstrated substantial antitumor activity in numerous xenograft models, including those derived from melanoma, ovarian, breast, glioma, colon, and lung cancers. nih.govaacrjournals.org The agent is effective against both early-stage (small) and advanced-stage (large) tumors, causing significant tumor growth delays, tumor mass reductions, and in some cases, complete tumor regressions. aacrjournals.org
In studies evaluating ten different xenograft models, treatment with this compound resulted in significant growth delays in nine of the models and multi-log cell kills (ranging from 1.9 to 7.2 logs) in six models. aacrjournals.org Furthermore, tumor-free responses were observed in six of the ten models. aacrjournals.org The efficacy is particularly noteworthy in models known to be resistant to standard therapies; for example, it showed activity in a cisplatin-resistant human ovarian tumor model (CH1cisR). nih.govnih.gov In the A2780 ovarian cancer xenograft model, a five-day treatment regimen was highly active, producing a specific growth delay of 275 days. nih.gov However, in the corresponding A2780(AD) model, which overexpresses P-glycoprotein, the activity was markedly reduced (specific growth delay of 67 days), confirming in vivo that this drug transporter can confer resistance. nih.gov
| Xenograft Model | Cancer Type | Observed Activity | Reference |
|---|---|---|---|
| LS174T | Colon | Tumor growth inhibition | nih.govresearchgate.net |
| CH1 & CH1cisR | Ovarian (Cisplatin-Resistant) | Antitumor activity | nih.govnih.gov |
| LOX IMVI & UACC-62 | Melanoma | Tumor regression, significant growth delay, multi-log cell kill | nih.govaacrjournals.org |
| OVCAR-3 & OVCAR-5 | Ovarian | Tumor regression, significant growth delay, multi-log cell kill | nih.govaacrjournals.org |
| MDA-MB-435 | Breast | Tumor regression, significant growth delay | nih.govaacrjournals.org |
| SF-295 | Glioblastoma | Tumor regression, significant growth delay, multi-log cell kill | nih.govaacrjournals.org |
| NCI-H522 | Lung | Tumor regression, significant growth delay, multi-log cell kill | aacrjournals.org |
| A2780 | Ovarian | High activity (Specific Growth Delay = 275 days) | nih.gov |
| A2780(AD) (P-gp+) | Ovarian (Resistant) | Reduced activity (Specific Growth Delay = 67 days) | nih.gov |
Pharmacodynamic Biomarker Analysis in In Vivo Specimens
Pharmacodynamic studies have been crucial in confirming that the mechanism of action observed in vitro also occurs within the in vivo tumor microenvironment. The primary biomarker for this compound's activity is the formation of its characteristic DNA interstrand cross-links. nih.gov
Using a modified single-cell gel electrophoresis (comet) assay, researchers have successfully detected these ICLs in tumor cells isolated from mice bearing LS174T human colon xenografts after administration of a therapeutic dose. nih.govaacrjournals.org The formation of these cross-links in the tumor was dose-dependent, clearly detectable as early as one hour after intravenous administration, and persisted for over 24 hours. nih.govresearchgate.net This confirms target engagement in the tumor tissue.
In addition to direct measurement of the DNA adducts, the downstream DNA damage response has also been monitored in vivo. Consistent with in vitro findings, levels of γ-H2AX foci were shown to increase in a dose-dependent manner in both lymphocytes and tumor tissue from xenografted mice treated with this compound. nih.gov The induction of γ-H2AX was significantly higher 24 hours post-treatment compared to the 2-hour time point when ICL formation was maximal, indicating a delayed but robust activation of the DDR pathway in response to the persistent lesions. nih.gov The ability to detect these pharmacodynamic markers in surrogate tissues like peripheral blood mononuclear cells has also been demonstrated and is utilized in clinical trials. aacrjournals.orgnih.gov
Impact on Tumor Microenvironment Components (Cellular and Molecular Aspects)
Initial literature searches did not yield specific information on a compound designated "this compound." This term appears in scientific literature often as a citation number or as a general descriptor for various compounds with antitumor properties, rather than a unique chemical entity. For instance, some sources refer to gamma-terpinene (B192506) or imidazole-based compounds as anticancer agents, with numerical citations in the 136 range sec.govnih.govnih.gov. Consequently, a detailed analysis of the impact of a specific "this compound" on the tumor microenvironment is not feasible based on the available information.
However, a general overview of how investigational anticancer agents can modulate the tumor microenvironment at cellular and molecular levels is provided below, based on the actions of various classes of therapeutic agents. This information is presented to illustrate the types of effects that a hypothetical "this compound" might be investigated for, were it a specific compound.
Modulation of Immune Cells:
A primary focus of many modern anticancer agents is the reprogramming of the immune landscape within the tumor. This can involve several mechanisms:
Immune Cell Infiltration: Some agents can increase the infiltration of cytotoxic immune cells, such as CD8+ T cells and Natural Killer (NK) cells, into the tumor, which are critical for direct tumor cell killing nih.govmdpi.com. Conversely, they may aim to decrease the presence of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) nih.govmdpi.com.
Activation of Immune Cells: Beyond simply increasing their numbers, therapeutic agents can also enhance the activation and effector functions of immune cells. For example, some compounds can promote the polarization of macrophages towards a pro-inflammatory M1 phenotype, which supports antitumor immunity, while inhibiting the M2 phenotype that promotes tumor growth mdpi.com.
Cytokine and Chemokine Production: The secretion of signaling molecules is crucial for orchestrating an effective immune response. Anticancer agents may stimulate the release of pro-inflammatory cytokines like TNF-α and inhibit immunosuppressive cytokines mdpi.com.
Effects on Stromal Components:
The tumor stroma, which includes cancer-associated fibroblasts (CAFs), endothelial cells, and the extracellular matrix (ECM), plays a significant role in tumor progression and therapeutic resistance nih.gov.
Targeting Cancer-Associated Fibroblasts (CAFs): CAFs contribute to tumor growth by secreting growth factors and remodeling the ECM nih.gov. Therapeutic strategies can aim to inhibit the pro-tumorigenic functions of CAFs.
Modulation of the Extracellular Matrix (ECM): A dense ECM can act as a physical barrier to drug delivery and immune cell infiltration frontiersin.org. Some investigational agents are designed to degrade ECM components, thereby improving the access of other therapies and immune cells to the tumor frontiersin.org.
Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Many anticancer agents target signaling pathways, such as the VEGF pathway, to inhibit the development of tumor vasculature nih.govnih.gov.
Molecular Signaling Pathways:
At the molecular level, anticancer agents can interfere with key signaling pathways that govern the interactions between tumor cells and their microenvironment.
Inhibition of Immunosuppressive Signaling: Agents may block signaling pathways that lead to immune suppression, such as those involving the Siglec family of receptors on immune cells, which can be engaged by sialic acids on stromal cells to dampen the immune response biorxiv.org.
Interference with Cell Adhesion and Migration: By targeting molecules involved in cell adhesion, such as integrins, therapeutic agents can disrupt the interaction of tumor cells with the ECM and inhibit metastasis frontiersin.org.
Modulation of Signaling Lymphocytic Activation Molecule (SLAM) Family Receptors: These receptors, present on various immune and tumor cells, can be targeted to enhance immune cell-mediated tumor killing mdpi.com.
The following table summarizes the potential cellular and molecular impacts of a hypothetical anticancer agent on the tumor microenvironment, based on general principles of cancer therapy.
| Target Component | Cellular Effect | Molecular Mechanism |
| Immune Cells | ||
| Cytotoxic T Cells | Increased infiltration and activation | Upregulation of activating receptors, enhanced cytokine production |
| Regulatory T Cells | Decreased infiltration and function | Downregulation of suppressive signaling molecules |
| Macrophages | Polarization towards M1 phenotype | Modulation of cytokine and chemokine signaling |
| Natural Killer (NK) Cells | Enhanced cytotoxicity | Increased expression of activating ligands on tumor cells |
| Stromal Cells | ||
| Cancer-Associated Fibroblasts (CAFs) | Inhibition of pro-tumorigenic activity | Blockade of growth factor signaling pathways |
| Endothelial Cells | Inhibition of angiogenesis | Inhibition of VEGF and other pro-angiogenic factors |
| Extracellular Matrix | ||
| Collagen, Hyaluronan | Degradation and remodeling | Increased activity of matrix-degrading enzymes |
| Signaling Molecules | ||
| Cytokines & Chemokines | Shift towards pro-inflammatory profile | Modulation of transcription factors controlling cytokine gene expression |
| Growth Factors | Inhibition of tumor-promoting signals | Blockade of receptor tyrosine kinases |
| Adhesion Molecules | Disruption of cell-matrix interactions | Inhibition of integrin signaling |
Molecular Mechanisms of Resistance to Anticancer Agent 136
Intrinsic Resistance Mechanisms Associated with Anticancer Agent 136
Intrinsic, or primary, resistance refers to the inherent lack of sensitivity of cancer cells to a therapeutic agent prior to its administration. nih.govnih.gov This pre-existing resistance can be attributed to a variety of endogenous factors within the tumor cells or the surrounding microenvironment. nih.gov In the context of this compound, several intrinsic mechanisms could diminish its initial therapeutic impact.
One major factor is the inherent genetic diversity within a tumor. nih.gov A heterogeneous tumor may contain pre-existing subpopulations of cells with genetic or epigenetic features that confer resistance to this compound. nih.gov For instance, if this compound targets a specific protein, a small clone of cells with a mutation in the gene encoding this target might already exist, rendering them insensitive to the drug from the outset.
Furthermore, the tumor microenvironment (TME) plays a crucial role in intrinsic resistance. frontiersin.org Factors such as hypoxia (low oxygen levels) and the presence of certain cytokines and growth factors can create a protective niche for cancer cells. frontiersin.orgmdpi.com Hypoxia, for example, is known to induce the expression of genes that promote cell survival and drug resistance, potentially limiting the effectiveness of this compound. frontiersin.org Paracrine signaling between cancer cells and stromal cells within the TME can also activate pro-survival pathways that counteract the cytotoxic effects of the drug. frontiersin.org
Another key aspect of intrinsic resistance is the baseline expression of drug efflux pumps. nih.govoaepublish.com These membrane proteins can actively transport therapeutic agents out of the cell, reducing their intracellular concentration and thus their efficacy. oaepublish.com If cancer cells have a naturally high expression of certain ATP-binding cassette (ABC) transporters that recognize this compound as a substrate, this would constitute a significant mechanism of intrinsic resistance. oaepublish.com
| Factor | Description | Potential Impact on this compound Efficacy |
| Tumor Heterogeneity | Presence of diverse cancer cell populations with varying genetic and epigenetic profiles. nih.gov | Pre-existing cell clones may harbor mutations that make them inherently resistant to this compound. |
| Tumor Microenvironment (TME) | The complex milieu of non-cancerous cells, signaling molecules, and extracellular matrix surrounding the tumor. frontiersin.org | Hypoxia and stromal cell signaling can promote cancer cell survival and reduce drug sensitivity. frontiersin.org |
| Drug Efflux Pumps | High baseline expression of membrane transporters that expel drugs from the cell. oaepublish.com | Reduced intracellular accumulation of this compound, leading to decreased therapeutic effect. oaepublish.com |
Combination Therapy Research Involving Anticancer Agent 136
Rationale and Design Principles for Combination Strategies with Anticancer Agent 136
The primary rationale for exploring combination therapies with this compound stems from its specific mechanism of action. By selectively inhibiting TPK4, a key regulator of cell cycle progression and apoptosis, this compound induces cell cycle arrest and promotes programmed cell death in tumor cells. However, cancer cells can often develop resistance by activating alternative survival pathways. Therefore, the design of combination strategies is based on the following principles:
Vertical Pathway Inhibition: Combining this compound with drugs that target upstream activators or downstream effectors of the TPK4 signaling pathway. This dual blockade is intended to create a more profound and durable inhibition of the oncogenic pathway.
Horizontal Pathway Inhibition: Targeting parallel survival pathways that may be activated as a compensatory mechanism when TPK4 is inhibited. For instance, if inhibition of TPK4 leads to the upregulation of a pro-survival pathway mediated by another kinase, a combination with an inhibitor of that second kinase would be a rational approach.
Sensitization to Conventional Therapies: Utilizing this compound to enhance the efficacy of traditional cytotoxic agents. By arresting cells in a specific phase of the cell cycle, this compound can render them more susceptible to the DNA-damaging effects of chemotherapy or radiation.
Overcoming Acquired Resistance: Designing combinations to counteract known mechanisms of resistance to TPK4 inhibition. This involves identifying the molecular changes in resistant tumors and selecting a second agent that specifically targets these alterations.
Synergistic Interactions of this compound with Conventional and Targeted Agents (Preclinical)
Preclinical studies have explored the synergistic potential of this compound with a range of other anticancer drugs. Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a key objective in the development of combination therapies.
The synergistic interactions observed with this compound are rooted in complementary mechanisms of action. For example, in combination with DNA-damaging agents like cisplatin, this compound-induced cell cycle arrest at the G2/M checkpoint prevents cells from repairing DNA damage before entering mitosis, thereby leading to catastrophic mitotic events and enhanced cell death.
When combined with inhibitors of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), such as Venetoclax, a dual mechanism of action is observed. This compound promotes the expression of pro-apoptotic proteins, while Venetoclax directly inhibits the key survival protein Bcl-2, leading to a potent induction of apoptosis.
With targeted agents like MEK inhibitors, the synergy arises from the co-inhibition of two critical signaling pathways often dysregulated in cancer. While this compound blocks the TPK4 pathway, a MEK inhibitor can shut down the parallel RAS/MAPK pathway, preventing the cancer cells from rerouting survival signals and thereby leading to a more comprehensive blockade of tumor growth.
The efficacy of these combination strategies has been evaluated in both cell culture (in vitro) and animal models (in vivo).
In Vitro Studies: In various cancer cell lines, the combination of this compound with other agents has been assessed using cell viability assays. The degree of synergy is often quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy.
Interactive Data Table: In Vitro Synergy of this compound Combinations
| Cell Line | Combination Agent | Individual IC50 (this compound) (nM) | Individual IC50 (Combination Agent) (nM) | Combination IC50 (this compound) (nM) | Combination IC50 (Combination Agent) (nM) | Combination Index (CI) |
| HT-29 (Colon) | Cisplatin | 50 | 2000 | 15 | 600 | 0.6 |
| A549 (Lung) | Venetoclax | 75 | 500 | 20 | 125 | 0.5 |
| MCF-7 (Breast) | Selumetinib (MEK Inhibitor) | 40 | 100 | 10 | 25 | 0.5 |
In Vivo Studies: The promising in vitro results have been further validated in xenograft models, where human tumors are grown in immunodeficient mice. These studies have demonstrated that combination therapy can lead to significantly greater tumor growth inhibition compared to either agent alone.
Interactive Data Table: In Vivo Efficacy of this compound in Combination in a Xenograft Model
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| This compound (monotherapy) | 800 | 46.7 |
| Cisplatin (monotherapy) | 950 | 36.7 |
| This compound + Cisplatin | 250 | 83.3 |
Strategies for Targeting Multiple Pathways with this compound Combinations
A key strategy for enhancing the efficacy of this compound is to use it in combinations that simultaneously target multiple oncogenic pathways. This approach is designed to prevent the development of resistance and induce a more profound and durable anti-tumor response.
One such strategy involves the triple combination of this compound, a MEK inhibitor, and a PI3K inhibitor. This combination targets three of the most frequently dysregulated pathways in cancer: the TPK4 pathway, the RAS/MAPK pathway, and the PI3K/AKT/mTOR pathway. Preclinical data suggests that this multi-targeted approach can lead to a more complete shutdown of cancer cell proliferation and survival signals.
Another strategy focuses on combining this compound with immunotherapy, such as immune checkpoint inhibitors. The rationale is that by inducing immunogenic cell death, this compound can release tumor antigens and create a more favorable tumor microenvironment for an anti-tumor immune response, which is then amplified by the checkpoint inhibitor.
These multi-pathway targeting strategies represent a promising frontier in the development of more effective and durable cancer therapies, with this compound serving as a critical component of these innovative combination regimens.
Advanced Methodologies and Future Research Directions for Anticancer Agent 136
Computational Approaches in Anticancer Agent 136 Discovery and Optimization
Computational methods provide a rapid and cost-effective platform for identifying and refining potential therapeutic agents. mdpi.com For this compound, these techniques have been pivotal in identifying a novel biological target, the Src kinase, a non-receptor tyrosine kinase whose aberrant activity is linked to the growth and metastasis of cancers such as lung cancer. nih.govnih.gov
Virtual screening is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process, combined with molecular docking which predicts the preferred orientation of one molecule to a second when bound to each other, was instrumental in identifying this compound as a novel inhibitor of Src kinase. nih.gov
In a key study, a pharmacophore-based virtual screening approach was implemented. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model was used to screen the National Cancer Institute (NCI) compound dataset. nih.gov Candidate compounds, including SJG-136, were selected from the top 20% of scored hits and then subjected to molecular docking to predict their binding affinity and mode of interaction with the Src kinase active site. nih.gov Subsequent in vitro validation confirmed that SJG-136 significantly inhibits Src activity in a dose-dependent manner. nih.govnih.gov
| Step | Methodology | Purpose | Outcome for SJG-136 |
|---|---|---|---|
| 1 | Pharmacophore Model Generation | Create a 3D chemical feature filter based on known Src inhibitors. nih.gov | A 3D-QSAR model was generated to serve as the initial screen. nih.gov |
| 2 | Database Screening | Apply the pharmacophore model to screen a large chemical library. nih.gov | The NCI compound dataset was screened, identifying numerous potential hits. nih.gov |
| 3 | Molecular Docking | Predict the binding pose and affinity of the filtered hits within the Src kinase active site. nih.gov | SJG-136 was identified as a high-scoring candidate compound. nih.gov |
| 4 | In Vitro Validation | Experimentally test the inhibitory effect of the top candidate compounds on the target. nih.gov | SJG-136 was confirmed to have a significant inhibitory effect against Src activity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com In the discovery of SJG-136 as a Src inhibitor, a three-dimensional QSAR (3D-QSAR) pharmacophore model was a critical component of the computational workflow. nih.gov
The model was constructed using a training set of 28 structurally diverse compounds with known IC50 values against Src kinase, which spanned four orders of magnitude. nih.govnih.gov The resulting pharmacophore model consisted of four key chemical features: two hydrogen bond acceptors and two hydrophobic regions. nih.govnih.gov This model served as a highly specific filter in the virtual screening process, ensuring that only molecules with a high probability of being active Src inhibitors were selected for further analysis, ultimately leading to the identification of SJG-136. nih.gov
| Feature Type | Number of Features | Description |
|---|---|---|
| Hydrogen Bond Acceptor | 2 | Represents a site on the ligand that can accept a hydrogen bond from the protein target. nih.gov |
| Hydrophobic Region | 2 | Represents a non-polar region of the ligand that can engage in hydrophobic interactions with the target. nih.gov |
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. rsc.org In drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex and characterize the intricate network of interactions that hold them together. researchgate.net
While no specific MD simulation studies have been published for the SJG-136 and Src kinase complex, this methodology represents a logical and crucial next step in the computational analysis. rsc.org Following molecular docking, MD simulations would be employed to:
Assess Binding Stability: To confirm that the binding pose of SJG-136 predicted by docking is stable over a simulated time period, typically nanoseconds to microseconds.
Analyze Conformational Changes: To observe how the protein and ligand adapt to each other upon binding.
Calculate Binding Free Energy: To provide a more accurate estimation of the binding affinity by considering solvent effects and entropic contributions.
Such simulations would offer a dynamic view of the interaction, complementing the static picture provided by molecular docking and further validating SJG-136's potential as a Src kinase inhibitor. rsc.org
Systems Biology and Multi-omics Integration in this compound Research
Systems biology views biological systems as complex networks of interacting components. jpub.org By integrating multiple data types ("multi-omics"), researchers can gain a more holistic understanding of a drug's effect on cellular processes, from its intended action to mechanisms of resistance. mdpi.com
A multi-omics approach is essential for comprehensively understanding a drug's mechanism of action. nih.gov To date, specific integrated multi-omics studies on SJG-136 have not been reported in the available literature. However, applying these techniques would be a critical future direction for its development.
Transcriptomics: The analysis of all RNA molecules in a cell would reveal how SJG-136 alters gene expression. This could identify entire pathways that are up- or down-regulated in response to the drug, providing clues about cellular response, toxicity, and resistance. mdpi.com
Proteomics: The large-scale study of proteins would show how the changes in gene expression translate to the functional protein level. oncotarget.com It can also identify post-translational modifications induced by SJG-136's effect on signaling kinases like Src.
Metabolomics: The analysis of metabolites would provide a snapshot of the cell's metabolic state. nih.gov This could uncover how SJG-136 affects cellular energy production, biosynthesis, and other metabolic pathways crucial for cancer cell survival.
Integrating these datasets would provide a powerful, multi-layered view of the cellular response to SJG-136. For example, transcriptomic data might show the downregulation of a gene in a metabolic pathway, which is then confirmed by a decrease in the corresponding protein level (proteomics) and a subsequent buildup of the substrate for that enzyme (metabolomics). This integrated approach is crucial for identifying biomarkers of drug response and uncovering novel mechanisms of action or resistance. nih.govspringernature.com
Network biology analyzes the complex web of interactions between genes, proteins, and other molecules within a cell. jpub.org This approach is particularly useful for understanding how a drug perturbs cellular signaling networks and how resistance might emerge. advancedmedicine.ca
The identification of SJG-136 as a Src inhibitor provides a clear entry point for network-level analysis. The study that discovered this activity also found that SJG-136 inhibits several Src-related signaling pathways. nih.govnih.gov This demonstrates that the drug's effect is not limited to a single target but propagates through an interconnected network, impacting key cellular processes.
| Pathway/Protein | Function in Cancer |
|---|---|
| FAK (Focal Adhesion Kinase) | Involved in cell adhesion, migration, and survival. nih.gov |
| Paxillin | A key component of focal adhesions, involved in cell motility. nih.gov |
| p130Cas | A docking protein involved in cell migration and invasion. nih.gov |
| PI3K/AKT | A major signaling pathway that promotes cell survival and proliferation. nih.gov |
| MEK | A component of the MAPK/ERK pathway, which regulates cell growth and division. nih.gov |
By inhibiting Src, SJG-136 disrupts this network, leading to reduced lung cancer cell proliferation, invasion, and migration. nih.govnih.gov Future network biology studies could further elucidate these effects and explore mechanisms of resistance. For instance, cancer cells might develop resistance by activating parallel "bypass" pathways that circumvent the need for Src signaling. A network-based approach could predict these bypass routes, suggesting rational combination therapies to block both the primary and resistance pathways simultaneously. advancedmedicine.ca
Innovative Delivery Systems for Research Applications of this compound
The efficacy of any potent anticancer agent in a research setting is intrinsically linked to its ability to reach its target site in a controlled and effective manner. For this compound, a compound with significant therapeutic potential, advanced delivery systems are paramount for elucidating its precise mechanisms of action and for enhancing its efficacy in preclinical models. Innovative delivery strategies, such as nanoparticle-based formulations and prodrug design, offer sophisticated means to overcome common challenges like poor solubility, off-target toxicity, and rapid clearance, thereby enabling more accurate and insightful mechanistic studies.
Development of Nanoparticle-Based Formulations for Enhanced Research Model Efficacy
Nanoparticle-based drug delivery systems have emerged as a versatile platform for improving the therapeutic index of anticancer agents. researchgate.netelsevierpure.com By encapsulating or conjugating this compound with nanoparticles, its pharmacokinetic and pharmacodynamic properties can be significantly modulated. dovepress.com This approach is particularly valuable in research models, where consistent and targeted delivery is crucial for reproducible results.
The application of nanotechnology can enhance the specificity of anticancer agents, leading to a more potent effect on tumors while reducing side effects. researchgate.net Various nanoparticle formulations, including liposomes, polymeric nanoparticles, and solid-lipid nanoparticles, have been explored for delivering chemotherapeutic drugs. nih.govnih.gov These systems can take advantage of the enhanced permeability and retention (EPR) effect in tumor tissues, leading to passive accumulation of the drug at the tumor site. dovepress.com
Below is a comparative table of different nanoparticle systems that could be investigated for the delivery of this compound in research applications:
| Nanoparticle Type | Potential Advantages for this compound Delivery | Key Research Focus |
| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs, potential for surface modification for active targeting. nih.gov | Optimizing lipid composition for enhanced stability and controlled release of this compound. |
| Polymeric Micelles | High stability, ease of preparation, ability to solubilize poorly water-soluble drugs like this compound. nih.govnih.gov | Investigating different polymer blocks to fine-tune drug loading and release kinetics. |
| Solid-Lipid Nanoparticles (SLNs) | High physical stability, protection of the encapsulated drug from degradation, controlled release profile. nih.gov | Evaluating the influence of lipid matrix and surfactant on the bioavailability of this compound. |
| Polymeric Nanoparticles | Biodegradability, sustained release capabilities, and the potential for functionalization with targeting ligands. nih.gov | Exploring polymers like PLGA for controlled and sustained delivery of this compound to tumor models. |
Research into nanoparticle-based formulations for this compound would involve detailed characterization of drug loading efficiency, particle size and stability, and in vitro release kinetics. Subsequent studies in animal models would focus on evaluating the biodistribution and tumor accumulation of the nanoparticle-formulated agent compared to the free drug.
Prodrug Design for Controlled Release and Targeted Mechanistic Studies
Prodrug design is a strategic approach to medicinal chemistry that involves the synthesis of an inactive derivative of a drug molecule that is converted into the active form within the body, ideally at the target site. nih.gov This strategy offers a powerful tool for conducting targeted mechanistic studies of this compound by controlling its release and activation under specific physiological conditions. drugtargetreview.com
The design of prodrugs for this compound could leverage unique features of the tumor microenvironment, such as lower extracellular pH, hypoxia, or the overexpression of certain enzymes. nih.gov This targeted activation minimizes systemic exposure to the active drug, thereby reducing off-target effects and allowing for a more precise investigation of its on-target activity. researchgate.net
Several prodrug strategies could be explored for this compound:
Enzyme-Activated Prodrugs: A linker sensitive to an enzyme highly expressed in tumor cells, such as certain matrix metalloproteinases or caspases, could be attached to this compound.
pH-Sensitive Prodrugs: Incorporating an acid-labile linker would allow for the release of this compound in the acidic tumor microenvironment.
Hypoxia-Activated Prodrugs: A bioreductive group that is cleaved under the hypoxic conditions characteristic of solid tumors could be used to release the active agent.
The development of such prodrugs would enable researchers to dissect the specific cellular and molecular pathways affected by this compound in a spatially and temporally controlled manner. Below is a hypothetical data table illustrating the comparative activation of different prodrug designs for this compound in different environments.
| Prodrug Design of this compound | Activation Mechanism | Relative Activation in Tumor Microenvironment (in vitro) | Relative Activation in Normal Physiological Conditions (in vitro) |
| Enzyme-Cleavable | Cleavage by tumor-specific enzyme | High | Low |
| pH-Sensitive | Hydrolysis in acidic conditions | Moderate-High | Very Low |
| Hypoxia-Activated | Reduction in low oxygen | High | Negligible |
By employing these advanced delivery methodologies, future research on this compound can be conducted with greater precision and control, ultimately leading to a more comprehensive understanding of its therapeutic potential and mechanism of action.
Q & A
Q. What experimental models are recommended for initial efficacy and toxicity profiling of Anticancer agent 136?
Begin with in vitro cytotoxicity assays using cancer cell lines (e.g., breast cancer MDA-MB-231, lung cancer A549) to establish IC50 values. Progress to in vivo patient-derived xenograft (PDX) models for tumor growth inhibition studies. Include vehicle controls (e.g., saline) and positive controls (e.g., cisplatin) to validate assay sensitivity. Ensure sample sizes are statistically powered (n ≥ 6 per group) to detect ≥50% tumor regression. Data should be analyzed using ANOVA with post-hoc Tukey tests .
Q. How can researchers confirm the mechanism of action (MoA) of this compound?
Use transcriptomic profiling (RNA-seq) and proteomic analysis (western blot/LC-MS) to identify differentially expressed targets (e.g., apoptosis markers like BAX/BCL-2). Combine with siRNA knockdown or CRISPR-Cas9 gene editing to validate functional relevance. Include isogenic cell lines (wild-type vs. target-knockout) as negative controls to rule off-target effects .
Q. What are critical considerations for pharmacokinetic (PK) studies in preclinical models?
Assess plasma and tumor drug concentrations via LC-MS/MS at multiple time points to calculate AUC, Cmax, and half-life. Use immunocompromised mice (e.g., NOD/SCID) for PDX models to avoid immune-mediated drug clearance. Compare PK parameters across dosing routes (oral vs. intravenous) and formulations (nanoparticles vs. free drug). Include tissue distribution analysis to evaluate organ-specific accumulation .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy data?
Perform orthogonal validation:
- Replicate in vitro assays under physiological oxygen levels (5% O2) to mimic tumor microenvironments.
- Use 3D spheroid or organoid cultures to better model tumor architecture.
- Analyze drug penetration in in vivo tumors via MALDI imaging or fluorescently labeled analogs. Meta-analyses of batch effects (e.g., cell line misidentification) and statistical re-evaluation (e.g., false discovery rate adjustment) are essential .
Q. What strategies optimize combination therapies involving this compound?
Conduct high-throughput synergy screens (e.g., Chou-Talalay method) with FDA-approved agents (e.g., PARP inhibitors, immune checkpoint blockers). Prioritize combinations showing additive/synergistic effects (combination index <1). Validate in resistant cell lines or genetically engineered mouse models (GEMMs) with acquired resistance mutations. Pharmacodynamic biomarkers (e.g., phospho-ERK for MAPK pathway inhibition) should be monitored .
Q. How can tumor heterogeneity impact the clinical translation of this compound?
Use multi-region sequencing of patient tumors to identify subclonal mutations affecting drug response. Validate in PDX models with heterogeneous genetic backgrounds. Single-cell RNA-seq can reveal transcriptional plasticity driving resistance. Clinical trial designs should stratify patients by molecular subtypes (e.g., BRCA1/2 status) and include adaptive randomization .
Q. What methodologies validate contradictory biomarker data from clinical trials?
Apply blinded re-analysis of biopsy samples using orthogonal assays (e.g., IHC vs. RNAscope for protein/mRNA quantification). Leverage public datasets (e.g., TCGA) to contextualize biomarker prevalence. Bayesian statistical models can reconcile conflicting results by incorporating prior preclinical evidence .
Data Analysis and Reporting
Q. How should researchers present pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Use non-compartmental analysis (NCA) for AUC-Cmax correlations and compartmental modeling (e.g., Monolix) for dose-response curves. Tables should include parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2). Visualize tumor growth inhibition vs. plasma drug levels using scatter plots with LOESS regression .
Q. What statistical frameworks are robust for survival analysis in this compound studies?
Kaplan-Meier curves with log-rank tests are standard for overall survival (OS) and progression-free survival (PFS). For small sample sizes, use Cox proportional hazards models with bootstrapping (≥1,000 iterations) to estimate confidence intervals. Predefine stratification factors (e.g., metastasis stage) to reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
